N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15708089
InChI: InChI=1S/C25H22ClN5O3S/c1-33-21-13-12-17(14-22(21)34-2)24-29-30-25(31(24)19-9-4-3-5-10-19)35-16-23(32)28-27-15-18-8-6-7-11-20(18)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+
SMILES:
Molecular Formula: C25H22ClN5O3S
Molecular Weight: 508.0 g/mol

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15708089

Molecular Formula: C25H22ClN5O3S

Molecular Weight: 508.0 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C25H22ClN5O3S
Molecular Weight 508.0 g/mol
IUPAC Name N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H22ClN5O3S/c1-33-21-13-12-17(14-22(21)34-2)24-29-30-25(31(24)19-9-4-3-5-10-19)35-16-23(32)28-27-15-18-8-6-7-11-20(18)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+
Standard InChI Key VNQCUVPJCWRCPE-JFLMPSFJSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Cl)OC

Introduction

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound belonging to the class of triazole derivatives. It features a hydrazide functional group linked to a triazole moiety and chlorophenyl substituents. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antibacterial and antifungal agents .

Synthesis

The synthesis of N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves several steps, including the formation of the triazole ring and the introduction of the hydrazide group. The process may require specific conditions such as temperature control, pH adjustments, and the use of appropriate solvents to minimize side products.

Synthesis Steps:

  • Formation of the Triazole Ring: This involves the reaction of suitable precursors to form the 4H-1,2,4-triazole core.

  • Introduction of the Hydrazide Group: This step involves the reaction of the triazole derivative with a hydrazide precursor.

  • Final Coupling Reaction: The chlorophenyl and dimethoxyphenyl substituents are introduced through a coupling reaction.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for this purpose .

TechniquePurpose
NMR SpectroscopyStructural confirmation.
Mass SpectrometryMolecular weight determination and structural verification.

Biological Activity and Potential Applications

Triazole derivatives, including N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, are known for their diverse biological activities. They have been studied for their antibacterial and antifungal properties, with potential applications in drug development .

Potential Applications:

  • Antibacterial Agents: Effective against bacteria such as Escherichia coli and Pseudomonas aeruginosa.

  • Antifungal Agents: Inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.

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